(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one
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Overview
Description
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a chlorophenyl group, and a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 4-chloroaniline with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenones.
Scientific Research Applications
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-Anilino-2-[(4-fluorophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-bromophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-iodophenyl)imino]naphthalen-1(2H)-one
Uniqueness
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
137679-43-7 |
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Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-anilino-2-(4-chlorophenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H15ClN2O/c23-15-10-12-17(13-11-15)25-21-14-20(24-16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(21)26/h1-14,24H |
InChI Key |
WOLRQBPLYONJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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